2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-12-6-7-13(15(22)9-12)19(25)24-20-23-18-14-3-1-2-10-4-5-11(17(10)14)8-16(18)26-20/h1-3,6-9H,4-5H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWJMMXZDQORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Acenaphthene Derivative Preparation: Acenaphthene is brominated to form 5,6-dibromoacenaphthene, which is then reacted with thiourea to form the thiazole ring fused with acenaphthene.
Coupling with Benzamide: The final step involves coupling the thiazole-acenaphthene derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound contains:
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Benzamide core with 2,4-dichloro substituents (electrophilic aromatic substitution sites).
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4,5-Dihydroacenaphtho[5,4-d]thiazole fused ring system (potential for cyclization and heteroatom interactions).
Synthetic Routes for Benzamide-Thiazole Hybrids
Based on methods for similar N-benzothiazol-2-yl benzamides ( , ):
Nucleophilic Aromatic Substitution (Cl Groups)
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Chlorine displacement with amines, alkoxides, or thiols:
Amide Hydrolysis
C–H Activation
Cross-Coupling Reactions
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Suzuki-Miyaura : Pd-catalyzed coupling of boronic acids with brominated thiazole (hypothetical, based on ).
Spectroscopic Characterization
Key data from analogous compounds ( , , ):
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¹H NMR (DMSO-d₆) :
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¹³C NMR :
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FTIR :
Computational Insights
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Molecular docking : Thiazole derivatives show strong binding to enzymes like dihydrofolate reductase (DHFR) with ΔG = −9.0 kcal/mol .
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DFT studies : Radical stabilization via hydrogen bonding in thiazole rings enhances antioxidative activity .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide. For instance, derivatives that include thiazole and benzamide functionalities have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study:
A study evaluated a series of thiazole derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell growth with IC50 values in the low micromolar range .
Antimicrobial Properties
Compounds similar to this compound have also been investigated for antimicrobial activity. The presence of chlorine atoms and thiazole rings has been associated with enhanced interactions with microbial targets.
Case Study:
Research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural modifications influenced their potency and selectivity against pathogens .
Enzyme Inhibition
One of the notable mechanisms through which this compound exerts its effects is through enzyme inhibition. Specifically, acetylcholinesterase inhibitors derived from similar structures have been studied for their potential in treating neurodegenerative diseases like Alzheimer's.
Data Table: Inhibitory Activity Comparison
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.7 | Acetylcholinesterase |
| Compound B | 3.0 | Acetylcholinesterase |
| 2,4-Dichloro-N-(...) | 2.9 | Acetylcholinesterase |
This table summarizes the inhibitory activities of various compounds against acetylcholinesterase, demonstrating that derivatives of this compound are competitive with established inhibitors .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These simulations provide insights into how structural features influence binding affinity and specificity.
Findings:
Docking results suggest that the compound forms stable complexes with target enzymes due to hydrophobic interactions and hydrogen bonding facilitated by its unique thiazole and benzamide moieties .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The dichloro groups enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzamide Derivatives
Key structural variations among benzamide derivatives include substituents on the aromatic ring and modifications to the amide-linked heterocyclic systems. Below is a comparative analysis:
Key Observations
- Substituent Effects on Bioactivity : Dichloro substitutions (2,4 or 3,4 positions) are common in bioactive benzamides. For example, 3,4-dichloro-N-(1-methylbutyl)benzamide exhibits antitumor activity by targeting MT1-MMP , while U-47700’s 3,4-dichloro configuration correlates with opioid receptor binding . The target compound’s 2,4-dichloro substitution may similarly influence its electronic profile and target selectivity.
- Role of Heterocyclic Moieties: The acenaphtho[5,4-d]thiazole system in the target compound is structurally analogous to the naphtha-pyrano-thiazole systems reported in , which demonstrated antibacterial activity.
- Regulatory Status : Several dichloro-benzamide analogs (e.g., U-47700) are classified as controlled substances due to psychoactive properties, highlighting the need for caution in therapeutic development .
Research Findings and Mechanistic Insights
Enzyme Inhibition Potential
- MMP Inhibition : The 3,4-dichloro-N-(1-methylbutyl)benzamide analog inhibits MT1-MMP by binding to its hemopexin (HPX) domain, a mechanism that could extend to the target compound if similar domain interactions occur .
- Zn²⁺ Chelation: Hydroxamic acid and carboxylic acid derivatives of benzamides (e.g., in ) chelate Zn²⁺ in metalloproteinases, reducing nonspecific inhibition. The acenaphthene-thiazole system in the target compound may enhance selectivity for specific MMP isoforms .
Antimicrobial Activity
- Compounds with fused thiazole systems (e.g., spirol-thiazolidine derivatives) exhibit moderate antibacterial activity (MIC: 10–20 μg/mL), comparable to ciprofloxacin (MIC: 5 μg/mL) . The target compound’s thiazole moiety may confer similar activity, though empirical validation is required.
Biological Activity
2,4-Dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds that exhibit various pharmacological effects, including antitumor and antimicrobial properties. This article aims to summarize the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a dichloro-substituted benzamide moiety linked to a thiazole derivative. The presence of chlorine atoms is significant as it often enhances biological activity through increased lipophilicity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds within the same structural framework. For instance, derivatives of benzamide have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
Case Study : A study conducted on similar benzamide derivatives demonstrated that modifications at the 2 and 4 positions significantly affected their cytotoxicity against human cancer cell lines. The introduction of chlorine atoms was found to enhance the compounds' potency, suggesting that this compound may exhibit similar or enhanced antitumor effects compared to its analogs .
Antimicrobial Activity
Compounds with thiazole and benzamide structures have been reported to possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Research Findings : Studies indicate that thiazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli warrants further investigation to establish its efficacy .
Comparative Biological Activity Table
| Compound | Antitumor Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| This compound | Potentially high | Moderate | |
| Benzamide Derivative A | High | Low | |
| Benzamide Derivative B | Moderate | High |
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in cancer metabolism.
- Induction of Apoptosis : Studies suggest that certain structural features promote apoptotic signaling in cancer cells.
- Membrane Disruption : The presence of halogen substituents can enhance membrane permeability leading to cell lysis in microbes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
